molecular formula C15H30N2O B10970218 3-Cyclohexyl-1,1-diisobutylurea CAS No. 57883-90-6

3-Cyclohexyl-1,1-diisobutylurea

Cat. No.: B10970218
CAS No.: 57883-90-6
M. Wt: 254.41 g/mol
InChI Key: OSXMFPPMHXZCOB-UHFFFAOYSA-N
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Description

N’-cyclohexyl-N,N-diisobutylurea is an organic compound belonging to the class of ureas It is characterized by the presence of a cyclohexyl group and two isobutyl groups attached to the nitrogen atoms of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-cyclohexyl-N,N-diisobutylurea can be synthesized through the reaction of cyclohexylamine with diisobutylcarbodiimide. The reaction typically occurs under mild conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction proceeds as follows:

Cyclohexylamine+DiisobutylcarbodiimideN’-cyclohexyl-N,N-diisobutylurea\text{Cyclohexylamine} + \text{Diisobutylcarbodiimide} \rightarrow \text{N'-cyclohexyl-N,N-diisobutylurea} Cyclohexylamine+Diisobutylcarbodiimide→N’-cyclohexyl-N,N-diisobutylurea

Industrial Production Methods

Industrial production of N’-cyclohexyl-N,N-diisobutylurea involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-cyclohexyl-N,N-diisobutylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The urea moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions include various substituted ureas, amines, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N’-cyclohexyl-N,N-diisobutylurea has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-cyclohexyl-N,N-diisobutylurea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its interaction with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Dicyclohexylcarbodiimide: Another urea derivative with similar chemical properties but different applications.

    N,N-Dicyclohexylmethylamine: A related compound with a different substitution pattern on the nitrogen atoms.

Uniqueness

N’-cyclohexyl-N,N-diisobutylurea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

57883-90-6

Molecular Formula

C15H30N2O

Molecular Weight

254.41 g/mol

IUPAC Name

3-cyclohexyl-1,1-bis(2-methylpropyl)urea

InChI

InChI=1S/C15H30N2O/c1-12(2)10-17(11-13(3)4)15(18)16-14-8-6-5-7-9-14/h12-14H,5-11H2,1-4H3,(H,16,18)

InChI Key

OSXMFPPMHXZCOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CC(C)C)C(=O)NC1CCCCC1

Origin of Product

United States

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